

Environmental sources and pathways of MECPP contamination.

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Compound of Interest

Compound Name: *Mono(2-ethyl-5-carboxypentyl)
phthalate*

Cat. No.: *B134434*

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An In-depth Technical Guide to the Environmental Sources and Pathways of MECPP Contamination

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) is a major secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), one of the most widely used plasticizers in the world. Due to the non-covalent bonding of DEHP in plastic matrices, it readily leaches into the environment, becoming a ubiquitous contaminant. The subsequent metabolism of DEHP in organisms leads to the formation of MECPP, which serves as a critical biomarker for assessing human exposure. This technical guide provides a comprehensive overview of the primary sources of DEHP, its environmental transformation and transport pathways that lead to MECPP formation, quantitative data on its presence in various environmental matrices, and detailed analytical protocols for its detection and quantification. Understanding the environmental lifecycle of DEHP is paramount to evaluating and mitigating human exposure to its metabolites like MECPP.

Clarification Note: The acronym MECPP in this document refers exclusively to **mono(2-ethyl-5-carboxypentyl) phthalate**, a metabolite of the plasticizer DEHP. It should not be confused with 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, a signaling metabolite in plants and bacteria which is also sometimes abbreviated as MEcPP.

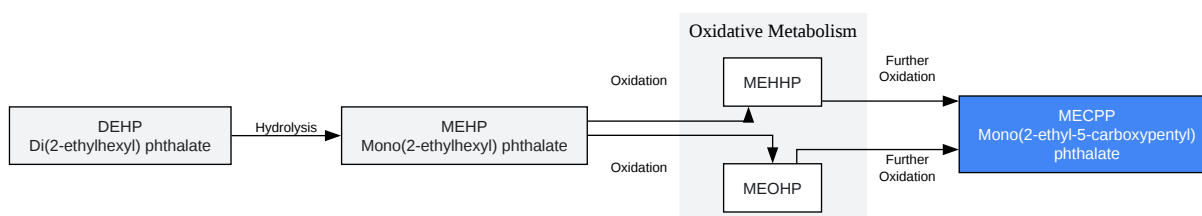
Primary Sources and Metabolic Transformation

The direct environmental source of MECPP is the widespread presence and degradation of its parent compound, DEHP. DEHP is a synthetic chemical added to plastics, particularly polyvinyl chloride (PVC), to impart flexibility and durability.

Primary Sources of DEHP:

- Consumer Products: Food packaging materials, children's toys, vinyl upholstery, and personal care products.[1]
- Building Materials: Vinyl flooring, wall coverings, adhesives, and electrical wire insulation.[1]
- Medical Devices: Intravenous (IV) bags and tubing, blood bags, and catheters are significant sources of high-level exposure in clinical settings.[1][2]

DEHP is not chemically bound to the polymer structure and leaches into the environment over time, a process accelerated by heat and contact with lipids.[1][3] Once DEHP enters an organism through ingestion, inhalation, or dermal contact, it undergoes metabolic transformation. This process involves initial hydrolysis to mono(2-ethylhexyl) phthalate (MEHP), followed by oxidative processes that yield several secondary metabolites, including MECPP.[1]



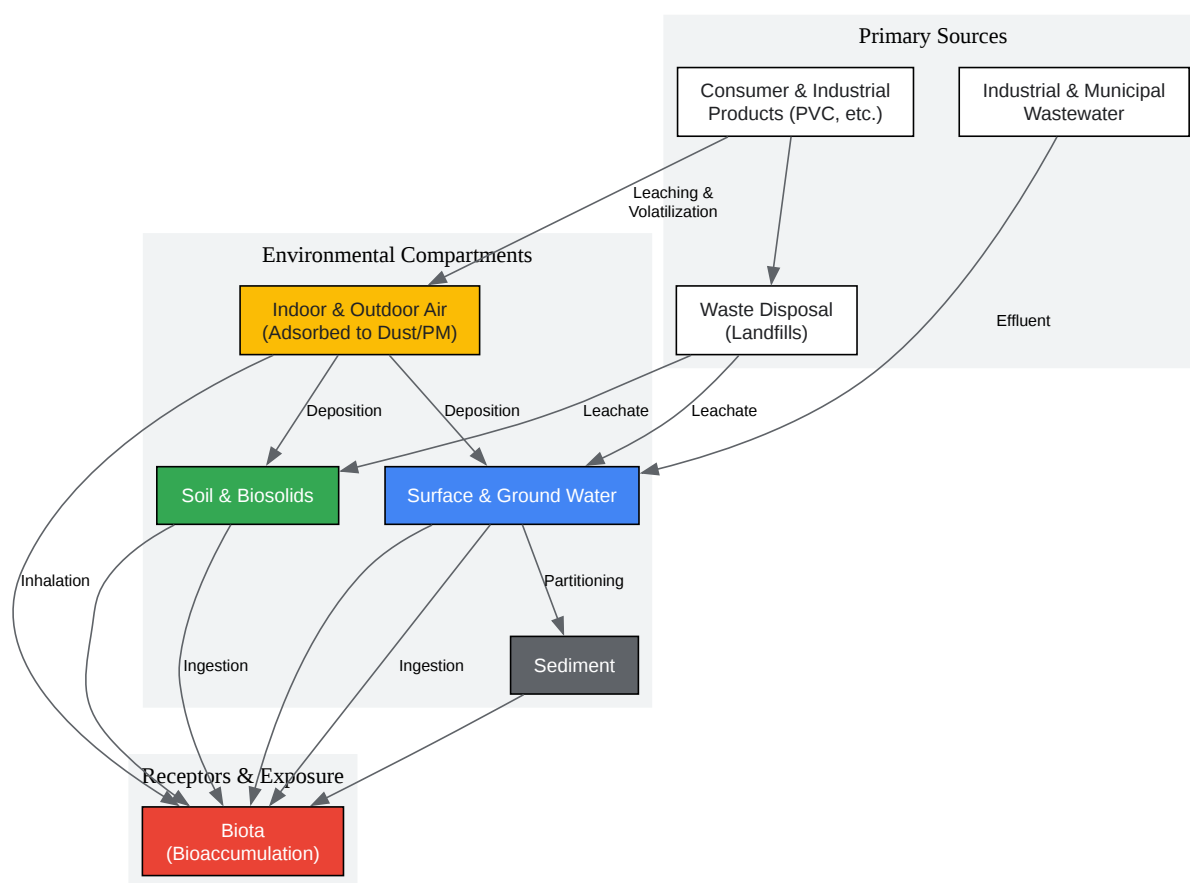
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Figure 1: Metabolic pathway of DEHP to MECPP.

Environmental Fate and Transport Pathways

The environmental journey of DEHP is complex, involving its release from countless sources and transport through major environmental compartments. Its physicochemical properties—low water solubility and a high octanol-water partition coefficient—cause it to adsorb strongly to organic matter, soil, and sediments.^{[1][4]}

- **Release:** DEHP is released during the manufacturing, use, and disposal of plastic products. Landfills and wastewater treatment plant effluents are major point sources.^{[5][6]}
- **Atmospheric Transport:** DEHP can volatilize from products and adsorb to airborne particulate matter and dust, enabling long-range transport.^[1] Indoor dust is a particularly significant reservoir and a major pathway for human exposure.^{[7][8]}
- **Aquatic Systems:** Released into water bodies through industrial and municipal discharge, DEHP tends to partition from the water column to sediment, where it can persist.^{[4][9]}
- **Terrestrial Systems:** In soil, DEHP is relatively immobile due to strong sorption to soil particles. Contamination occurs through sludge application, landfill leachate, and atmospheric deposition.^{[1][4]}



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Figure 2: Environmental sources, transport, and fate of DEHP.

Quantitative Data on Environmental Contamination

While MECPP is the target analyte for human biomonitoring, environmental concentration data is predominantly available for the parent compound, DEHP. The following tables summarize reported concentrations of DEHP in various environmental media, which indicate areas where human exposure and subsequent MECPP formation are likely to occur.

Table 1: Concentrations of DEHP in Air and Dust

Matrix	Location Type	Concentration Range	Mean/Median Concentration	Reference(s)
Outdoor Air	General	<0.4 - 65 ng/m ³	5.0 ng/m ³	[10]
Indoor Air	General	20 - 240 ng/m ³	109 ng/m ³	[10]
Indoor Dust	Residential	2.38 - 4.10 g/kg	3.24 g/kg	[10]
Indoor Dust	Residential	-	508 mg/kg (GM)	[7]

| Indoor Dust | University Dorms | - | DEHP was the most prevalent phthalate |[11] |

Table 2: Concentrations of DEHP in Water

Matrix	Low Concentration	High Concentration	Mean Concentration	Reference(s)
Surface Water	<0.002 µg/L	137 µg/L	0.21 µg/L	[10]
Groundwater	Not Detected	470 µg/L	15.7 µg/L	[10]
Drinking Water	0.16 µg/L	170 µg/L	0.55 µg/L	[10]
Wastewater	0.01 µg/L	4,400 µg/L	27 µg/L	[10]

| Rainwater | 0.004 µg/L | 0.68 µg/L | 0.17 µg/L |[10] |

Table 3: Concentrations of DEHP in Soil, Sediment, and Sludge

Matrix	Low Concentration	High Concentration	Mean Concentration	Reference(s)
Soil	0.03 µg/kg	1,280 µg/kg	0.03 µg/kg	[4][10]
Sediments	0.00027 µg/kg	218 µg/kg	1.4 µg/kg	[4][10]
Sediments (Swiss Streams)	<1 - 525.6 µg/kg dw	-	-	[12]

| Sludge | 0.000420 g/kg | 58.3 g/kg | 0.301 g/kg |[4][10] |

Table 4: Concentrations of DEHP Metabolites in Human Urine (Biomonitoring Data)

Metabolite	Population	Geometric Mean (GM)	Notes	Reference(s)
MEHP	Children (3-14 yrs)	7.9 µg/L	-	[7]
5OH-MEHP	Children (3-14 yrs)	52.1 µg/L	Oxidative metabolite	[7]
5oxo-MEHP	Children (3-14 yrs)	39.9 µg/L	Oxidative metabolite	[7]

| ΣDEHP Metabolites | Pregnant Women | - | MECPP strongly intercorrelated with other metabolites |[13] |

Experimental Protocols for MECPP Analysis

The accurate quantification of MECPP and other phthalate metabolites from complex environmental and biological matrices requires sophisticated analytical methodologies. The standard approach involves sample extraction and cleanup followed by instrumental analysis using chromatography coupled with mass spectrometry.

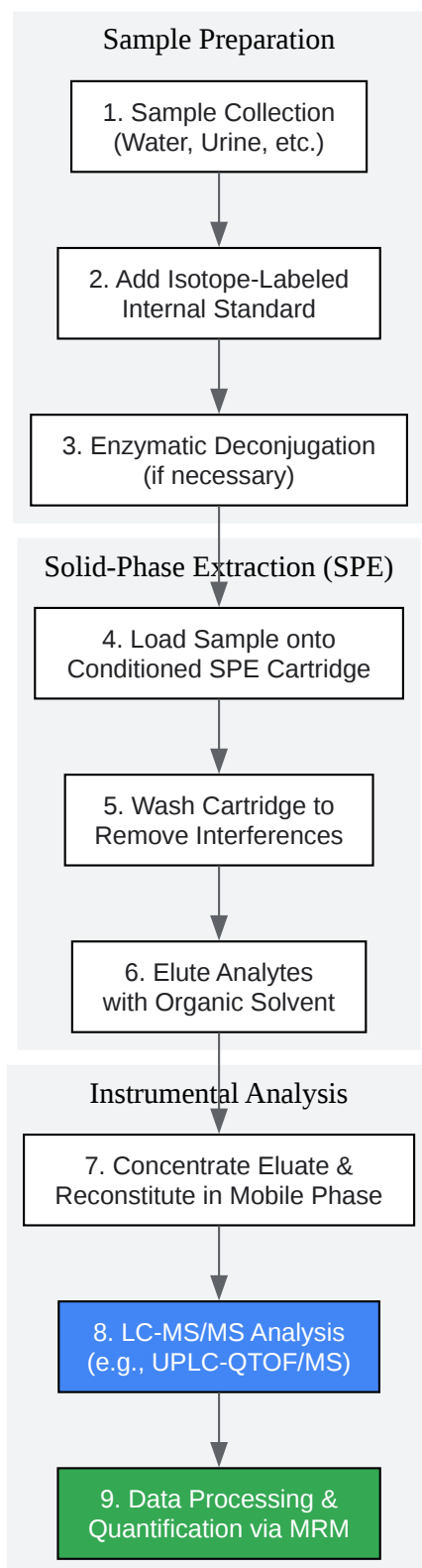
Detailed Methodology: SPE-LC-MS/MS

This protocol is a generalized workflow for the analysis of phthalate metabolites in aqueous samples (e.g., urine, surface water). Solid samples require an initial solvent extraction step.

- Sample Collection and Preparation:
 - Collect water sample (e.g., 100 mL) in a pre-cleaned glass or polypropylene container.
 - Spike the sample with an isotopic-labeled internal standard (e.g., $^{13}\text{C}_4$ -MECPP) to correct for matrix effects and procedural losses.
 - If enzymatic cleavage of conjugated metabolites is required (common for urine), add β -glucuronidase and incubate at 37°C.
- Solid-Phase Extraction (SPE) - (Cleanup and Concentration):
 - Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.
 - Loading: Load the prepared sample onto the SPE cartridge at a slow, consistent flow rate.
 - Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
 - Elution: Elute the target analytes from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.
- Instrumental Analysis - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 μL) of the initial mobile phase.
 - Chromatographic Separation: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).
 - Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI)

source, typically operated in negative ion mode.

- Quantification: Analytes are quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its labeled internal standard are monitored for high selectivity and sensitivity.[\[13\]](#)



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Figure 3: Experimental workflow for MECPP analysis.

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